(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

Description

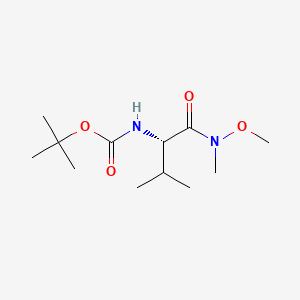

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBFCGUIFHFYQK-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87694-52-8 | |

| Record name | 87694-52-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide CAS 87694-52-8

Technical Monograph: (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide CAS: 87694-52-8[1]

Executive Summary: The Strategic Role of CAS 87694-52-8

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, commonly known as the Boc-L-Valine Weinreb Amide , is a high-value chiral building block in medicinal chemistry. Its primary utility lies in its ability to circumvent the "over-addition" problem inherent in the reaction of carboxylic acid derivatives with organometallic nucleophiles.[2]

By forming a stable, chelated five-membered tetrahedral intermediate upon reaction with Grignard or organolithium reagents, this compound allows for the precise, enantioselective synthesis of chiral

Chemical Identity & Physicochemical Properties

| Property | Specification |

| IUPAC Name | tert-Butyl (S)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate |

| Common Name | Boc-L-Valine Weinreb Amide; Boc-Val-N(OMe)Me |

| CAS Number | 87694-52-8 |

| Molecular Formula | C₁₂H₂₄N₂O₄ |

| Molecular Weight | 260.33 g/mol |

| Physical State | White to pale yellow low-melting solid or viscous oil |

| Melting Point | 34 – 37 °C (Low melting solid) |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc, THF; Insoluble in water |

| Chirality | L-isomer (S-configuration); Retains stereochemical integrity of L-Valine |

| Purity Standard | Typically ≥97% (HPLC/NMR) |

Mechanistic Principles: The "Weinreb Stability"

The synthetic power of CAS 87694-52-8 is derived from the Weinreb Chelation Model . Unlike esters or acid chlorides, which collapse to ketones that are more reactive than the starting material (leading to tertiary alcohols), the Weinreb amide forms a stable intermediate.

Mechanism of Nucleophilic Addition

When an organometallic reagent (R-M) attacks the carbonyl carbon, the metal atom (Mg or Li) is chelated by the amide oxygen and the methoxy oxygen. This forms a rigid, five-membered ring structure that is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis occurs during workup.

Figure 1: The chelation mechanism preventing over-addition of nucleophiles.

Synthesis Protocol: Preparation from Boc-L-Valine

The synthesis of CAS 87694-52-8 is a standard peptide coupling reaction. The following protocol ensures high yield and retention of optical purity.

Reagents & Materials

-

Starting Material: Boc-L-Valine (1.0 equiv)

-

Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

-

Coupling Agent: EDC·HCl (1.2 equiv) or HATU (1.1 equiv)

-

Additive: HOBt (1.2 equiv) (if using EDC)

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology

-

Activation:

-

Dissolve Boc-L-Valine (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Cool to 0°C in an ice bath.

-

Add DIPEA (30 mmol) followed by the coupling agent (EDC·HCl/HOBt or HATU). Stir for 15 minutes to activate the carboxylic acid.

-

-

Coupling:

-

Add N,O-Dimethylhydroxylamine hydrochloride (11 mmol) to the mixture.

-

Allow the reaction to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3]

-

-

Workup:

-

Dilute with DCM (50 mL).[3]

-

Wash 1: 1M HCl or 5% KHSO₄ (removes unreacted amine/base) – Critical for removing basic impurities.

-

Wash 2: Saturated NaHCO₃ (removes unreacted acid).

-

Wash 3: Brine (saturated NaCl).

-

Dry organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Yield: Typically 85–95%.

Figure 2: Synthesis workflow for CAS 87694-52-8.

Applications in Drug Development

CAS 87694-52-8 is a pivot point in the synthesis of complex pharmaceutical intermediates.

A. Synthesis of Chiral Ketones (Peptidyl Inhibitors)

Reaction with Grignard reagents (R-MgBr) yields chiral ketones. This is extensively used in synthesizing protease inhibitors (e.g., HIV, HCV, SARS-CoV-2 Mpro inhibitors) where the valine side chain (isopropyl group) is crucial for fitting into the S2 or S3 hydrophobic pockets of the enzyme.

-

Protocol Note: Use 2-3 equivalents of Grignard reagent at 0°C to -78°C. The reaction is generally clean, with no racemization if temperature is controlled.

B. Synthesis of Boc-L-Valinal (Aldehyde)

Reduction of CAS 87694-52-8 with Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H yields Boc-L-Valinal.

-

Significance: Boc-L-Valinal is a highly reactive aldehyde used in reductive aminations or Wittig reactions to extend the carbon chain while maintaining the amino acid chirality.

-

Advantage: Reduction of the Weinreb amide is superior to reducing the ester (which can over-reduce to the alcohol) or the acid chloride (which is unstable).

Quality Control & Safety

-

Handling: The compound is generally stable at room temperature but should be stored at 2–8°C for long-term stability. It is not hygroscopic but should be kept dry.

-

Safety: Standard PPE (gloves, goggles). May cause skin/eye irritation (H315/H319).

-

Analytical Check:

-

1H NMR (CDCl₃): Look for the characteristic N-OMe singlet (~3.7 ppm), N-Me singlet (~3.2 ppm), and the Valine isopropyl doublets (~0.9 ppm).

-

Optical Rotation: Specific rotation is negative (typically

to

-

References

-

Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

-

Fehrentz, J. A.; Castro, B. (1983). "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Alpha-Amino Acids". Synthesis, 1983(8), 676–678. Link

-

Sigma-Aldrich. "Product Specification: Boc-N-Me-Val-OH / Weinreb Derivatives". Link

-

BenchChem. "Application of Boc-L-Valine in the Synthesis of Key Pharmaceutical Intermediates". Link

-

Fisher Scientific. "Safety Data Sheet: N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide". Link

Sources

- 1. N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. benchchem.com [benchchem.com]

Boc-L-Valine Weinreb amide chemical structure and properties

A Pivotal Chiral Synthon for Precision Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, Boc-L-Valine Weinreb Amide (CAS: 87694-52-8) stands as a critical "chiral gateway."[1] Unlike standard esters or acid chlorides, this specialized amide allows for the chemoselective synthesis of ketones and aldehydes without the risk of over-addition or racemization. Its utility is grounded in the formation of a stable metal-chelated intermediate, a property that drug development professionals leverage to construct complex pharmaceutical backbones with high enantiomeric purity.

This guide provides a comprehensive technical analysis of Boc-L-Valine Weinreb amide, detailing its physicochemical properties, a validated synthesis protocol, and the mechanistic logic driving its application in high-value organic synthesis.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

The structural integrity of Boc-L-Valine Weinreb amide combines the steric bulk of the tert-butoxycarbonyl (Boc) protecting group with the unique reactivity of the N-methoxy-N-methyl (Weinreb) functionality.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | tert-butyl N-[(2S)-1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl]carbamate |

| Common Name | Boc-L-Valine Weinreb Amide |

| CAS Number | 87694-52-8 |

| Molecular Formula | |

| Molecular Weight | 260.33 g/mol |

| Appearance | White to off-white crystalline powder (or viscous oil depending on purity) |

| Melting Point | Low melting solid (often reported as viscous oil; BP ~248°C) |

| Optical Rotation | |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water |

| Stability | Stable under standard storage (0-8°C); Hygroscopic |

Analyst Note: The dual protection/activation motif allows this molecule to serve as a stable storage form of the reactive valine acyl group, ready for functionalization into ketones or aldehydes upon demand.

Mechanistic Insight: The Chelation Control Model

The "magic" of the Weinreb amide lies in its refusal to react twice with nucleophiles. When a hard nucleophile (e.g., Grignard reagent,

In contrast, Boc-L-Valine Weinreb amide forms a stable 5-membered cyclic intermediate upon nucleophilic attack.

The Stability Mechanism

-

Nucleophilic Attack: The organometallic reagent attacks the carbonyl carbon.

-

Chelation: The metal cation (

or -

Collapse Prevention: This chelation "locks" the tetrahedral intermediate, preventing the expulsion of the leaving group (

) until the reaction is quenched with acid.

Figure 1: The Weinreb Chelation Model preventing over-addition.

Validated Synthesis Protocol

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The following protocol uses EDC/HOBt coupling, ensuring minimal racemization of the sensitive L-Valine chiral center.

Reagents:

-

Boc-L-Valine (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

-

HOBt (1.1 equiv)

-

Triethylamine (

) or DIPEA (2.5 equiv) -

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Activation:

-

Dissolve Boc-L-Valine in anhydrous DCM (0.1 M concentration) in a round-bottom flask under nitrogen.

-

Cool to 0°C in an ice bath.

-

Add HOBt and EDC·HCl. Stir for 15 minutes to generate the active ester.

-

-

Coupling:

-

Add N,O-Dimethylhydroxylamine hydrochloride to the mixture.

-

Dropwise add

(or DIPEA). Note: The solution may become slightly cloudy. -

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Workup (Self-Validating Step):

-

Dilute with excess DCM.

-

Acid Wash: Wash with 1N HCl (removes unreacted amine and DIPEA).

-

Base Wash: Wash with saturated

(removes unreacted Boc-Valine and HOBt). -

Brine Wash: Wash with saturated NaCl (removes water).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Typically obtained as a pure oil/solid. If necessary, purify via flash column chromatography (Hexanes:EtOAc, 3:1).

-

Figure 2: Step-by-step synthesis workflow for Boc-L-Valine Weinreb Amide.

Synthetic Utility & Applications

The Boc-L-Valine Weinreb amide is primarily used to synthesize chiral ketones and aldehydes , serving as a scaffold for amino acid-derived drugs (e.g., protease inhibitors).

A. Synthesis of Chiral Ketones (Grignard/Lithium Addition)

This is the most common application. The reaction preserves the stereochemistry at the

-

Reagent:

or -

Conditions: THF, 0°C to RT.

-

Outcome: Exclusive formation of Boc-L-Valyl-Ketone.

-

Key Advantage: No racemization if temperature is controlled; no tertiary alcohol byproducts.

B. Synthesis of Chiral Aldehydes (Reduction)

Converting carboxylic acids to aldehydes is notoriously difficult. The Weinreb amide offers a reliable reduction pathway.

-

Reagent: Lithium Aluminum Hydride (

) or DIBAL-H. -

Conditions: THF, -78°C.

-

Mechanism: The hydride attacks to form the stable chelate; hydrolysis releases the aldehyde.

Quality Control & Analysis

To ensure the integrity of the synthon before using it in complex steps, verify the following:

-

1H NMR (CDCl3):

- 1.44 (s, 9H, Boc group)

- 3.20 (s, 3H, N-Me )

- 3.75 (s, 3H, O-Me )

- 0.90-1.00 (d, 6H, Valine methyls)

-

Look for the absence of the carboxylic acid proton (

> 10 ppm) to confirm coupling.

-

Chiral HPLC:

References

-

Nahm, S.; Weinreb, S. M. (1981).[9] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

-

Fehrentz, J. A.; Castro, B. (1983). "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids". Synthesis, 1983(8), 676–678. Link

-

Sigma-Aldrich. "N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide Product Specification". Link

-

BenchChem. "Boc-L-Valine: A Comprehensive Technical Guide". Link

-

Organic Syntheses. "Synthesis of Weinreb Amides and Ketones". Org.[3] Synth.Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc-L-Valine | CAS#:13734-41-3 | Chemsrc [chemsrc.com]

- 6. N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

Technical Monograph: Boc-Val-N(OMe)Me (Boc-Valine Weinreb Amide)

[1][2]

Executive Summary

Boc-Val-N(OMe)Me (N-tert-Butoxycarbonyl-L-valine-N-methoxy-N-methylamide) serves as a linchpin intermediate in the synthesis of complex peptidomimetics, viral protease inhibitors, and chiral ketones.[1][2] As a Weinreb amide , its primary utility lies in its unique reactivity profile: it accepts nucleophilic addition from organometallic reagents (Grignard, organolithium) to form ketones, or hydride reduction to form aldehydes, without the risk of over-addition or over-reduction that plagues standard esters or acid chlorides.[3][4]

This guide details the physicochemical properties, synthesis, and application of Boc-Val-N(OMe)Me, designed for researchers requiring high-fidelity protocols and mechanistic understanding.[1][2]

Physicochemical Profile

The following data characterizes the L-isomer, which is the standard chiral building block for bioactive compounds.

| Property | Specification |

| IUPAC Name | tert-Butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate |

| Common Name | Boc-L-Valine Weinreb Amide |

| CAS Number | 87694-52-8 |

| Molecular Formula | |

| Molecular Weight | 260.33 g/mol |

| Physical State | White to off-white crystalline powder or low-melting solid |

| Melting Point | 34°C – 37°C |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in Water |

| Storage | 2–8°C (Hygroscopic; store under inert gas) |

Mechanistic Insight: The Weinreb Chelation Model

The synthetic power of Boc-Val-N(OMe)Me is derived from the "Weinreb Chelation Model."[1][2] Unlike standard amides, the N-methoxy-N-methyl moiety allows for the formation of a stable 5-membered cyclic intermediate upon reaction with a metal nucleophile (

Why This Matters

-

Prevention of Over-Addition: The stable chelate prevents the collapse of the tetrahedral intermediate during the reaction. The ketone is only liberated after acidic hydrolysis during workup.

-

Chiral Integrity: The mild conditions required for Weinreb amide formation and subsequent reaction preserve the stereocenter at the

-position of the Valine residue.

Figure 1: The Weinreb Chelation Model preventing double addition of nucleophiles.[2]

Synthesis Protocol

Objective: Preparation of Boc-Val-N(OMe)Me from Boc-L-Valine. Scale: 10 mmol basis.

Reagents

-

Starting Material: Boc-L-Val-OH (2.17 g, 10 mmol)

-

Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol)[1][2]

-

Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.11 g, 11 mmol)[1][2]

-

Additive: HOBt (Hydroxybenzotriazole) (1.49 g, 11 mmol) – Prevents racemization and accelerates coupling.[2]

-

Base: NMM (N-methylmorpholine) or DIPEA (Diisopropylethylamine) (2.5 mL, ~22 mmol)[1][2]

-

Solvent: Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology

-

Activation:

-

Dissolve Boc-L-Val-OH in 50 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Cool the solution to 0°C (ice bath).

-

Add HOBt and EDC·HCl. Stir for 15 minutes to generate the active ester.

-

-

Coupling:

-

Add N,O-Dimethylhydroxylamine hydrochloride.[2]

-

Add NMM dropwise. Critical: Maintain temperature at 0°C during addition to suppress potential side reactions.

-

Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

-

-

Workup (Self-Validating Purification):

-

Acid Wash: Wash organic layer with 1N HCl (3 x 20 mL).[2] Purpose: Removes unreacted amine and EDC byproducts.[2]

-

Base Wash: Wash with saturated NaHCO₃ (3 x 20 mL).[2] Purpose: Removes unreacted Boc-Val-OH and HOBt.

-

Brine Wash: Wash with saturated NaCl (1 x 20 mL).[2] Purpose: Removes residual water.[1][2]

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Result:

-

The product usually solidifies upon drying or standing. If oil persists, triturating with cold hexane often induces crystallization.

-

Quality Control & Validation

To ensure the integrity of the intermediate before proceeding to costly organometallic steps, verify the following:

-

TLC: (EtOAc/Hexane 1:1)

. Stain with Ninhydrin (after Boc deprotection on plate) or PMA.[2] -

1H NMR (CDCl₃, 400 MHz):

Applications in Drug Discovery[2][6][9]

Boc-Val-N(OMe)Me is a "divergent intermediate."[1][2] It allows a single batch of chiral material to be split into multiple pathways for structure-activity relationship (SAR) studies.[1][2]

Pathway A: Synthesis of Peptide Aldehydes (Protease Inhibitors)

Reaction with Lithium Aluminum Hydride (LiAlH₄) reduces the Weinreb amide to the aldehyde (Boc-Val-CHO).[1][2]

-

Relevance: Critical for synthesizing calpain inhibitors and proteasome inhibitors (e.g., Bortezomib analogs).

Pathway B: Synthesis of Peptide Ketones

Reaction with Grignard Reagents (R-MgBr) yields Boc-Val-COR.[1][2]

-

Relevance: Used to generate statine analogs or hydroxyethylene isosteres found in HIV protease inhibitors.

Figure 2: Divergent synthetic pathways utilizing Boc-Val-N(OMe)Me as a core scaffold.[1][2]

References

-

Nahm, S., & Weinreb, S. M. (1981).[3][5][6][7][8] N-methoxy-N-methylamides as effective acylating agents.[1][2][9][7] Tetrahedron Letters, 22(39), 3815–3818. [1][2][7]

-

Fehrentz, J. A., & Castro, B. (1983).[6] An efficient synthesis of optically active

-(t-butoxycarbonylamino)-aldehydes from -

Thermo Scientific Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide Product Page.[1][2][10] Fisher Scientific.[10] [1][2]

-

PubChem. (n.d.). Compound Summary: N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide.[1][2][11][10] National Library of Medicine. [1][2]

Sources

- 1. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 45170-31-8: boc-N-methyl-L-valine | CymitQuimica [cymitquimica.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Weinreb_ketone_synthesis [chemeurope.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. N-(tert-Butoxycarbonyl)-L-valine N′-methoxy-N′-methylamide, CAS 87694-52-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Boc-Protected Valine Weinreb Amide

Identity, Synthesis, and Applications in Chiral Pool Chemistry

Executive Summary

The Boc-protected valine Weinreb amide is a pivotal intermediate in medicinal chemistry, serving as a stable "linchpin" between the chiral pool of amino acids and complex peptidyl ketones or aldehydes. Its structural specificity—defined by the N-methoxy-N-methylamide moiety—allows for the nucleophilic addition of organometallics without the risk of over-addition, a common failure mode in standard ester or acid chloride chemistry.[1]

This guide provides a definitive technical reference for this compound, establishing its nomenclature, mechanistic behavior, synthesis protocols, and downstream applications in drug development.[1]

Part 1: Nomenclature & Identification

Precision in nomenclature is critical when sourcing or documenting this compound, particularly to distinguish it from the free acid (Boc-Val-OH) or the primary amide (Boc-Val-NH₂).[1][2][3]

Synonyms and Identifiers Table

| Category | Primary Identifier / Synonym | Notes |

| Common Name | Boc-L-Val-Weinreb amide | Widely used in lab notebooks and shorthand.[1][2] |

| IUPAC Name | tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate | The definitive systematic name.[1][2][3][4] |

| Chemical Formula | Boc-Val-N(OMe)Me | Standard semi-structural abbreviation.[1][2][3] |

| CAS Number | 87694-52-8 | Specific to the (S)-enantiomer (L-valine derived).[1][2][3] |

| Alternative CAS | 115913-75-0 | Less common registry; often refers to generic or unspecified stereochemistry.[1][2][3] |

| SMILES | CC(C)OC(C)(C)C)C(=O)N(C)OC | Useful for chemoinformatics databases.[1][2][3][5][6][7] |

| Molecular Weight | 260.33 g/mol | |

| Physical State | White to off-white solid / Low-melting solid | MP: ~34–37 °C. |

Structural Disambiguation

-

vs. Boc-Val-OH (CAS 13734-41-3): The precursor acid.[1][2] Lacks the N-methoxy-N-methyl group.[1][3]

-

vs. Boc-Val-NH₂ (CAS 35150-08-4): The primary amide.[1][2] Unsuitable for ketone synthesis via Grignard addition (leads to complex mixtures).[1][2][3]

Part 2: Structural Mechanics (The Weinreb Chelation Model)

The utility of Boc-Val-Weinreb amide stems entirely from its ability to form a stable transition state.[1][2][3] Unlike esters, which collapse to ketones that are more reactive than the starting material (leading to tertiary alcohols), the Weinreb amide forms a stable 5-membered chelate.[1][2]

Mechanism of Action

Upon addition of an organometallic reagent (R-M, where M = Mg, Li), the metal atom coordinates between the carbonyl oxygen and the methoxy oxygen.[2] This "anchors" the tetrahedral intermediate, preventing the expulsion of the leaving group until the reaction is quenched with acid.

Figure 1: The Weinreb Chelation Model preventing over-addition of nucleophiles.[1][2][3]

Part 3: Synthesis Protocols

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] Two primary methods exist: standard carbodiimide coupling and the mixed anhydride method.[3]

Method A: EDC/HOBt Coupling (Standard)

This method is preferred for maintaining chiral purity (low risk of racemization).[1][2][3]

Reagents:

Protocol:

-

Dissolution: Dissolve Boc-L-Valine in DCM (0.1 M concentration) at 0 °C.

-

Activation: Add HOBt and EDC·HCl. Stir for 15 minutes to form the active ester.

-

Amine Addition: Add N,O-Dimethylhydroxylamine HCl followed by dropwise addition of DIPEA.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Workup: Wash with 1N HCl (remove unreacted amine/EDC), sat. NaHCO₃ (remove unreacted acid), and brine.[1][2][3]

-

Purification: Dry over MgSO₄. Recrystallize from Hexanes/EtOAc if necessary (though often obtained as a clean oil/solid).[1][2][3]

Method B: Mixed Anhydride (Scale-Up)

Faster and cheaper, but requires strict temperature control to prevent racemization.[1][2][3]

Protocol:

-

Dissolve Boc-L-Valine in THF/NMM at -15 °C.

-

Stir for 15 mins to form the mixed anhydride.

-

Add N,O-Dimethylhydroxylamine HCl (pre-neutralized with NMM) in one portion.

-

Critical: Maintain < -10 °C for the first hour, then warm to RT.

Figure 2: Standard EDC/HOBt coupling workflow for Boc-Val-Weinreb Amide synthesis.

Part 4: Applications in Drug Development

The Boc-Val-Weinreb amide is a high-value intermediate for synthesizing protease inhibitors (e.g., HIV, HCV, COVID-19 Mpro inhibitors) where a specific chiral ketone pharmacophore is required.[1][2]

Synthesis of Peptidyl Ketones (Grignard/Lithium Route)[1][2][3]

-

Utility: Introduces non-natural side chains (e.g., phenyl, trifluoromethyl) while preserving the L-valine stereocenter.[1][2]

-

Note: If R is bulky (e.g., tert-butyl), the reaction may be slow.[1][2] Lithium reagents (R-Li) are more aggressive and preferred for hindered systems.[1][2][3]

Synthesis of Chiral Aldehydes (Reduction)

-

Reaction: Boc-Val-N(OMe)Me + LiAlH₄ (or DIBAL-H) → Boc-Val-CHO

-

Utility: Aldehydes are unstable and prone to racemization.[2][3] The Weinreb amide allows for storage of the "masked" aldehyde, which can be reduced immediately prior to use (e.g., for reductive amination or Wittig reactions).[2]

Comparison of Coupling Efficiency

| Reagent Type | Target Product | Risk Profile | Recommendation |

| Grignard (R-MgX) | Ketone | Low (Chelation prevents over-addition) | Standard choice for aryl/alkyl ketones.[1][2][3] |

| Organolithium (R-Li) | Ketone | Moderate (Higher basicity may deprotonate NH) | Use excess reagent (2.2 equiv) to account for NH proton.[1][2][3] |

| Hydride (LiAlH₄) | Aldehyde | Low (Stops at aldehyde stage) | Superior to reducing esters (which go to alcohols).[1][2][3] |

References

-

Nahm, S.; Weinreb, S. M. (1981).[2][3][8] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1][2] [1][2][3]

-

Fehrentz, J. A.; Castro, B. (1983).[2][3] "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids". Synthesis, 1983(8), 676–678.[1][2]

-

PubChem Compound Summary. (2024). "Boc-L-valine N-methoxy-N-methylamide (CID 10083961)".[1][2][3][4] National Center for Biotechnology Information.[2][3] [1][2][3]

-

Organic Syntheses. (2006).[1][2][3] "Preparation of Weinreb Amides". Org.[2][3][4][9][10] Synth. Coll. Vol. 10, p.207. [1][2][3]

-

Thermo Scientific Chemicals. (2024).[2][3][4] "N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide Product Specification". [1][2][3]

Sources

- 1. N-Boc-L-valine | 13734-41-3 [chemicalbook.com]

- 2. Boc-Pro-N(Me)Val-OMe | C17H30N2O5 | CID 14464931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Boc-N-Me-Val-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Boc-L-valine amide | C10H20N2O3 | CID 11241393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 45170-31-8: boc-N-methyl-L-valine | CymitQuimica [cymitquimica.com]

- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 9. Weinreb Ketone Synthesis [organic-chemistry.org]

- 10. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

Solubility Profile of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, a derivative of the non-proteinogenic amino acid L-tert-leucine, incorporates both a tert-butyloxycarbonyl (Boc) protecting group and a Weinreb amide functionality. Understanding its solubility in various organic solvents is critical for its application in peptide synthesis and drug development, impacting reaction conditions, purification strategies, and formulation development.[1][] This guide provides a comprehensive analysis of the molecular features influencing the solubility of this compound, a predictive assessment of its behavior in common organic solvents, and a detailed experimental protocol for its quantitative determination.

Introduction: The Significance of Solubility in Synthesis and Development

The solubility of a chemical entity is a fundamental physical property that dictates its utility in a laboratory and industrial setting. For a compound like (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, which serves as a valuable building block, its solubility profile governs the choice of solvents for chemical reactions, extractions, and chromatographic purification.[3] In the context of pharmaceutical development, poor solubility can hinder formulation and bioavailability, making a thorough understanding of this parameter essential from the earliest stages of research.[1]

The subject of this guide, (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, possesses a unique combination of structural motifs:

-

A Boc-Protected Amine: The bulky and hydrophobic tert-butyl group of the Boc moiety significantly influences the molecule's interaction with solvents, generally increasing its affinity for non-polar environments.[4][5]

-

A Weinreb Amide: The N-methoxy-N-methylamide functionality is a key feature, known for its stability and utility in the synthesis of ketones and aldehydes.[6][7] Its polarity is expected to be lower than that of a corresponding carboxylic acid.

-

A Chiral Center and a Bulky Side Chain: The (S)-configuration and the tert-butyl group of the parent amino acid contribute to the overall steric bulk and hydrophobicity of the molecule.[4]

This guide will deconstruct the interplay of these features to provide a scientifically grounded approach to understanding and determining the solubility of this important synthetic intermediate.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[8] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide is a composite of its constituent parts.

Caption: Logical relationships influencing the solubility of the target compound.

The Role of Hydrophobic Moieties

The presence of two tert-butyl groups—one in the Boc protector and one in the amino acid side chain—renders a significant portion of the molecule non-polar and lipophilic. This characteristic strongly suggests a favorable interaction with non-polar and moderately polar aprotic solvents. It is anticipated that solvents like dichloromethane, chloroform, and tetrahydrofuran (THF) will be effective at dissolving this compound.[4]

The Contribution of Polar Functionalities

The carbamate and the Weinreb amide functionalities introduce polar character through their carbonyl and nitrogen-oxygen bonds. These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors. This suggests that the compound will not be entirely insoluble in more polar solvents. However, the absence of a hydrogen bond donor (like an N-H proton in a primary or secondary amide) and the steric hindrance from the bulky groups will likely limit its solubility in polar protic solvents such as water, methanol, and ethanol.[9]

Predictive Qualitative Solubility Assessment

Based on the structural analysis, a qualitative prediction of solubility in common organic solvents is presented in Table 1. It is crucial to recognize that these are predictions; experimental verification is paramount.

Table 1: Predicted Qualitative Solubility of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | High | Non-polar nature aligns with the hydrophobic character of the two tert-butyl groups. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | Moderate polarity and ability to accept hydrogen bonds are compatible with the solute. |

| Aromatic | Toluene | Moderate | The non-polar character of toluene will interact favorably with the hydrophobic regions. |

| Ketones | Acetone | Moderate to Low | The polarity of the ketone may be less compatible with the significant non-polar character of the solute. |

| Esters | Ethyl Acetate | Moderate | Balances polar and non-polar characteristics. |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Moderate to Low | The high polarity of these solvents may not be optimal for solvating the large non-polar moieties. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low | The strong hydrogen-bonding network of protic solvents is less favorable for this sterically hindered molecule that lacks hydrogen bond donors. |

| Alkanes | Hexanes, Heptane | Very Low | The small polarity from the amide and carbamate is sufficient to limit solubility in highly non-polar alkanes. |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[8]

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Materials and Equipment

-

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide (high purity)

-

Organic solvents (analytical or HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended.[8][10] It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of solid from the liquid phase, centrifuge the vials.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any fine particulate matter.[8]

-

-

Quantification via HPLC:

-

Prepare a series of standard solutions of the compound in a suitable solvent (one in which it is highly soluble, like dichloromethane or THF) at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.

-

Dilute the filtered saturated solutions with a suitable solvent to bring their concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.[8]

-

Data Presentation

The quantitative results should be compiled into a clear and organized format to facilitate comparison and analysis.

Table 2: Template for Experimental Solubility Data of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Dichloromethane | 25 | HPLC | ||

| Tetrahydrofuran | 25 | HPLC | ||

| Toluene | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Methanol | 25 | HPLC | ||

| Add other solvents as tested |

Conclusion

While pre-existing, published quantitative data on the solubility of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide is scarce, a thorough understanding of its molecular structure allows for a robust predictive assessment. The compound's significant hydrophobic character, conferred by two tert-butyl groups, suggests high solubility in non-polar to moderately polar aprotic solvents. Experimental verification remains the gold standard, and the detailed shake-flask protocol provided in this guide offers a reliable method for generating precise and accurate solubility data. Such data is invaluable for optimizing synthetic protocols, developing effective purification strategies, and advancing drug development programs that utilize this versatile chemical building block.

References

- Benchchem. General Experimental Protocol for Determining Solubility. Benchchem. Accessed February 2026.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed February 2026.

- Unknown. Predicting drug solubility in organic solvents mixtures. Accessed February 2026.

- World Health Organization. Annex 4. World Health Organization (WHO). Accessed February 2026.

- Unknown. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Accessed February 2026.

- Advanced ChemBlocks. N-Boc-L-leucine n'-methoxy-N'-methylamide 97.00%. Advanced ChemBlocks. Accessed February 2026.

- Unknown. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Accessed February 2026.

- Unknown. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Accessed February 2026.

- CymitQuimica. CAS 62965-35-9: boc-L-tert-leucine. CymitQuimica. Accessed February 2026.

- Sigma-Aldrich. Boc-Tle-OH = 99.0 T 62965-35-9. Sigma-Aldrich. Accessed February 2026.

- Sawatzki, P., et al. 2(S)-N-tert-Butoxycarbonylamino-N-methoxy-N-methylbutanamide. Acta Crystallographica Section E: Crystallographic Communications, 58(Pt 12), o1415–o1417. Accessed February 2026.

- Santa Cruz Biotechnology. N-(tert-Butoxycarbonyl)-L-leucine N′-methoxy-N′-methylamide, CAS 87694-50-6. Santa Cruz Biotechnology. Accessed February 2026.

- Unknown. Weinreb amide workup extraction issues. Reddit. Accessed February 2026.

- Unknown. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. Accessed February 2026.

- Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Accessed February 2026.

- Unknown. Recent Developments in Weinreb Synthesis and their Applications. Accessed February 2026.

- Unknown. Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider Synthetic Pages. Accessed February 2026.

- Unknown. N-Boc-L-tert-Leucine - Product Data Sheet. Accessed February 2026.

- Khalid, M. H. M., et al. Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Accessed February 2026.

- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed February 2026.

Sources

- 1. research.unipd.it [research.unipd.it]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

Technical Guide: Boc-Valine Weinreb Amide vs. Boc-Valine Methyl Ester in Synthetic Strategy

[1]

Executive Summary

In the synthesis of bioactive peptides and peptidomimetics, the choice of C-terminal activation determines the downstream chemical space available to the medicinal chemist. While Boc-Valine Methyl Ester (Boc-Val-OMe) serves as a standard, cost-effective intermediate for peptide coupling and full reduction to alcohols, it fails in chemoselective nucleophilic additions.[1]

Boc-Valine Weinreb Amide (Boc-Val-N(OMe)Me) is the superior, albeit more expensive, scaffold for synthesizing peptide aldehydes (proteasome inhibitors) and peptide ketones (transition-state analogue inhibitors).[1] Its utility relies on the formation of a stable metal-chelated intermediate that prevents the "over-addition" inherent to ester chemistry.

This guide details the mechanistic divergence, synthetic protocols, and decision-making frameworks for these two critical intermediates.

Part 1: Structural & Mechanistic Fundamentals

The core difference between these two species lies in their interaction with nucleophiles (R-M) and the stability of the resulting tetrahedral intermediate.[2]

The Ester Problem: Over-Addition

When a Grignard reagent (

-

A tetrahedral intermediate forms but is unstable.[2]

-

The intermediate collapses, expelling the methoxide leaving group (

) to form a ketone . -

Critical Failure Point: The resulting ketone is more electrophilic than the starting ester. A second equivalent of nucleophile immediately attacks the ketone.

-

Result: Formation of a tertiary alcohol (undesired double addition).[5]

The Weinreb Solution: The Chelation Model

When a nucleophile attacks Boc-Val-N(OMe)Me :

-

The metal cation (

or -

Stability: This 5-membered cyclic intermediate is stable in the reaction mixture and does not collapse to the ketone.

-

Controlled Release: The ketone is only revealed upon acidic hydrolysis (quenching), at which point the nucleophile is destroyed.

-

Result: Clean mono-addition to form a ketone (or aldehyde if reducing with

).

Mechanistic Visualization

The following diagram contrasts the reaction pathways, highlighting the stability of the Weinreb intermediate.

Caption: Mechanistic divergence showing the uncontrolled collapse of the ester intermediate versus the stable chelation of the Weinreb amide.

Part 2: Reactivity Profiles & Comparative Data

Transformation Matrix

This table summarizes the outcome of reacting both species with common reagents used in drug synthesis.

| Reagent | Boc-Val-OMe (Ester) | Boc-Val-N(OMe)Me (Weinreb) | Mechanistic Note |

| Grignard (RMgBr) | Tertiary Alcohol (Major) | Ketone (Major) | Weinreb prevents double addition via chelation.[1] |

| LiAlH₄ (Excess) | Primary Alcohol | Aldehyde | Weinreb reduces to aldehyde (Fehrentz-Castro).[1] |

| DIBAL-H | Aldehyde (Low Temp/Strict Control) | Aldehyde | Esters require -78°C; Weinreb is more robust.[1] |

| Hydrolysis (LiOH) | Boc-Val-OH (Fast) | Boc-Val-OH (Slow) | Weinreb amides are sterically hindered; harder to hydrolyze.[1] |

| Peptide Coupling | Good (after hydrolysis) | Poor | Weinreb amine is a poor nucleophile; not used for coupling. |

Racemization Risks

-

Esters: Prone to

-proton abstraction by strong bases, leading to racemization.[1] -

Weinreb Amides: Generally resistant to racemization during nucleophilic attack. However, synthesis of the Weinreb amide from the carboxylic acid requires care. Using urethane protection (Boc) significantly mitigates the risk of oxazolone formation compared to amide protection (e.g., Acetyl), preserving chiral integrity [1].

Part 3: Experimental Protocols

Protocol A: Synthesis of Boc-Val-Weinreb Amide

Target: Conversion of Boc-Val-OH to Boc-Val-N(OMe)Me via EDC coupling.[1]

Reagents:

-

Boc-L-Valine (1.0 equiv)[1]

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)[1]

-

HOBt (1.1 equiv) or Oxyma[1]

-

DIPEA (3.0 equiv)[1]

-

DCM (Solvent)

Step-by-Step:

-

Dissolution: Dissolve Boc-Val-OH in DCM (0.2 M) at 0°C.

-

Activation: Add HOBt and EDC·HCl. Stir for 15 minutes to form the active ester.

-

Coupling: Add N,O-Dimethylhydroxylamine·HCl followed by dropwise addition of DIPEA.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1N HCl (remove unreacted amine/DIPEA), sat. NaHCO₃ (remove unreacted acid), and Brine.

-

Yield: Typically >90% yield as a clear oil or white solid.

Protocol B: Chemoselective Ketone Synthesis (Grignard)

Target: Conversion of Boc-Val-Weinreb Amide to Boc-Val-Phenyl Ketone.[1]

Reagents:

-

Boc-Val-N(OMe)Me (1.0 equiv)[1]

-

Phenylmagnesium Bromide (3.0 equiv, 1M in THF)

Step-by-Step:

-

Setup: Flame-dry flask under Argon. Dissolve Weinreb amide in THF (0.1 M). Cool to 0°C (or -78°C for very sensitive substrates).[1]

-

Addition: Add PhMgBr dropwise. Note: 1st equiv acts as a base if NH protons are present, but Boc-Val has an NH.[1] Use excess Grignard.

-

Chelation: Stir for 1–2 hours. The reaction stops at the tetrahedral intermediate.

-

Quench (Critical): Pour mixture into cold 1N HCl or sat. NH₄Cl.[6] This step hydrolyzes the intermediate to the ketone.[9]

-

Purification: Extract with EtOAc. The product is the ketone, not the tertiary alcohol.

Part 4: Strategic Selection in Drug Design

The choice between these intermediates is a strategic decision based on the target pharmacophore.

Decision Logic

-

Use Methyl Ester if:

-

Target is a peptide acid (via hydrolysis).

-

Target is a primary alcohol (via reduction).

-

Cost is the primary constraint (MeOH is cheaper than HN(OMe)Me).

-

-

Use Weinreb Amide if:

-

Target is a Peptide Aldehyde (e.g., MG132 analogs, Proteasome inhibitors).

-

Target is a Peptide Ketone (e.g., fluoromethyl ketones, warheads).

-

You need to introduce a complex carbon skeleton via C-C bond formation.[5]

-

Application Workflow Diagram

Caption: Strategic workflow for selecting the ester vs. Weinreb amide based on the desired medicinal chemistry target.

References

-

Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents.[1][2][3] Tetrahedron Letters, 22(39), 3815-3818.[1] [1][3]

-

Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from amino acids.[1] Synthesis, 1983(08), 676-678.[1]

-

BenchChem. (2025).[6][7] Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. BenchChem Technical Support.

-

Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.[10][11] Organic Chemistry Portal.

-

Master Organic Chemistry. (2015). Reaction of Grignard Reagents With Esters. Master Organic Chemistry.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Weinreb amides [pubsapp.acs.org]

- 3. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 11. Weinreb Ketone Synthesis [organic-chemistry.org]

Navigating the Synthesis and Application of Boc-L-Val-N(OMe)Me: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Boc-L-Val-N(OMe)Me in Medicinal Chemistry

In the landscape of drug discovery, the precise and controlled synthesis of complex organic molecules is paramount. Among the versatile tools available to medicinal chemists, N-(tert-butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, commonly known as Boc-L-Val-N(OMe)Me, has emerged as a significant chiral building block. This compound synergistically combines the steric and chiral features of the amino acid L-valine with the unique reactivity of a Weinreb amide.

The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality, which can be readily removed under acidic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[1][] The true synthetic power of this molecule, however, lies in its N-methoxy-N'-methylamide (Weinreb amide) moiety. This functional group is renowned for its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate.[3] This intermediate resists the common problem of over-addition, and upon acidic workup, reliably yields a ketone.[3] This controlled reactivity makes Weinreb amides exceptionally valuable in the construction of complex carbon skeletons.

This guide will provide a detailed examination of Boc-L-Val-N(OMe)Me, from its fundamental chemical properties and safety considerations to its practical applications in synthetic workflows.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Boc-L-Val-N(OMe)Me is essential for its effective use in the laboratory.

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₂O₄ |

| Molecular Weight | 260.33 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in a range of organic solvents |

Safety Data and Handling: A Composite Approach

Hazard Identification and Precautionary Measures:

-

General Handling: As with any chemical reagent, it is recommended to handle Boc-L-Val-N(OMe)Me in a well-ventilated area, preferably a fume hood.[4] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[4]

-

Inhalation: May cause respiratory tract irritation.[4] Avoid breathing dust.

-

Skin Contact: May cause skin irritation.[4] In case of contact, wash thoroughly with soap and water.

-

Eye Contact: May cause eye irritation.[4] In case of contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]

-

Ingestion: May be harmful if swallowed.[4]

-

Fire and Explosion Hazards: The material is likely combustible but not readily ignitable. In case of a fire, use carbon dioxide, dry chemical powder, or appropriate foam.[4] Firefighters should wear self-contained breathing apparatus.[4]

-

Stability and Reactivity: The compound is expected to be stable under normal storage conditions. However, it is incompatible with strong oxidizing agents. Hazardous decomposition products may include carbon oxides and nitrogen oxides.[4]

Spill and Disposal Procedures:

In the event of a spill, avoid generating dust.[5] The spilled material should be carefully swept up and placed in a sealed container for disposal.[5] Disposal should be in accordance with local, state, and federal regulations.

Synthesis of Boc-L-Val-N(OMe)Me: A Step-by-Step Protocol

The synthesis of Boc-L-Val-N(OMe)Me is typically achieved through the coupling of Boc-L-valine with N,O-dimethylhydroxylamine hydrochloride. This process involves the activation of the carboxylic acid of Boc-L-valine, followed by nucleophilic attack from the hydroxylamine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-L-valine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation: To the stirred solution, add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Addition of Hydroxylamine: In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (1.5 equivalents) in DCM.

-

Coupling Reaction: Add the neutralized hydroxylamine solution to the activated Boc-L-valine solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC was used). Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Reaction pathway for Weinreb ketone synthesis.

Elaboration in Peptide Synthesis

While the Weinreb amide itself is not directly incorporated into the peptide backbone, it serves as a versatile handle for the synthesis of complex or modified amino acid residues. Following the formation of a ketone, further chemical transformations can be performed to generate non-standard amino acids, which can then be deprotected and incorporated into a growing peptide chain using standard SPPS protocols. [1]

Conclusion

Boc-L-Val-N(OMe)Me stands as a testament to the power of strategic functional group manipulation in organic synthesis. Its combination of a readily cleavable protecting group and a highly controlled acylating moiety provides medicinal chemists with a reliable tool for the construction of intricate molecular architectures. A thorough understanding of its properties, safe handling procedures, and synthetic applications, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutics.

References

-

The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Accessed February 2024. [Link]

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Accessed February 2024. [Link]

-

aapptec. MSDS. Accessed February 2024. [Link]

-

Southern Biological. SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit. Accessed February 2024. [Link]

Sources

Methodological & Application

Synthesis of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide from Boc-L-Valine

Application Note: Synthesis of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

Synthetic Rationale and Mechanistic Insights

The synthesis of Weinreb amides (N-methoxy-N-methylamides) is a foundational transformation in modern organic synthesis, first introduced by Nahm and Weinreb in 1981[1]. These unique amides serve as highly reliable acylating agents that react with organometallic reagents (such as Grignard or organolithium reagents) to form ketones without the chronic issue of over-addition[2].

When synthesizing chiral α-amino ketones or complex peptidomimetics, (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide (the Weinreb amide of Boc-L-Valine) acts as a critical building block[3]. The bulky isopropyl side-chain of valine introduces steric hindrance, which can impede coupling efficiency. Therefore, selecting a highly efficient, epimerization-free coupling methodology is paramount.

Causality of Experimental Choices:

-

EDC·HCl and HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is chosen over DCC because its urea byproduct is water-soluble, allowing for removal via simple aqueous extraction rather than filtration. Hydroxybenzotriazole (HOBt) is added to convert the highly reactive (but unstable) O-acylisourea intermediate into a more stable active ester. Crucially, HOBt suppresses the formation of oxazolone intermediates, which are the primary pathway for the racemization of the α-stereocenter.

-

N-Methylmorpholine (NMM): NMM (pKa ~7.4) is utilized as a mild base rather than stronger bases like Triethylamine (TEA) or DIPEA. NMM effectively frees the N,O-dimethylhydroxylamine from its hydrochloride salt without being basic enough to abstract the α-proton of the activated amino acid, thereby preserving the (S)-configuration.

-

Temperature Control (0 °C to RT): The initial activation is performed at 0 °C to stabilize the O-acylisourea intermediate and prevent its rearrangement into an unreactive N-acylurea byproduct.

Mechanistic pathway showing the stabilizing chelate that prevents over-addition.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |

| Boc-L-Valine | 217.26 | 1.0 | 2.17 g | Chiral starting material |

| N,O-Dimethylhydroxylamine·HCl | 97.54 | 1.2 | 1.17 g | Amine nucleophile |

| EDC·HCl | 191.70 | 1.2 | 2.30 g | Primary coupling agent |

| HOBt hydrate | 153.14 | 1.2 | 1.62 g | Racemization suppressor |

| N-Methylmorpholine (NMM) | 101.15 | 3.0 | 3.30 mL | Mild base |

| Dichloromethane (DCM) | 84.93 | N/A | 50.0 mL | Aprotic solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues and specific phase-separation behaviors are included to ensure experimental integrity at each step.

Step 1: Carboxylic Acid Activation

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (N₂ or Argon).

-

Add Boc-L-Valine (2.17 g, 10 mmol) and HOBt hydrate (1.62 g, 12 mmol) to the flask.

-

Dissolve the solids in anhydrous DCM (50 mL).

-

Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

-

Add EDC·HCl (2.30 g, 12 mmol) in a single portion. Stir the suspension at 0 °C for 15 minutes. Validation cue: The mixture will gradually become a clear to slightly hazy solution as the active HOBt ester forms.

Step 2: Amine Addition 6. To the activated mixture at 0 °C, add N,O-Dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol). 7. Using a syringe, add N-Methylmorpholine (3.30 mL, 30 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could lead to epimerization. The reaction mixture may emit a faint white vapor (amine free-basing).

Step 3: Coupling 8. Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C). 9. Stir vigorously for 12 to 16 hours. 10. Validation cue: Monitor the reaction via TLC (Hexane/EtOAc 1:1). The starting material (Boc-L-Valine, Rf ~0.1, stains with bromocresol green) should be completely consumed, replaced by a new spot (Rf ~0.45, ninhydrin active only after strong heating due to the Boc group).

Step 4: Self-Purifying Workup 11. Dilute the reaction mixture with additional DCM (50 mL) and transfer to a separatory funnel. 12. Acidic Wash: Wash the organic layer with 5% aqueous KHSO₄ (2 × 50 mL). Causality: KHSO₄ is mildly acidic (pH ~2). It protonates unreacted NMM and dimethylhydroxylamine, pulling them into the aqueous phase, without being harsh enough to cleave the acid-sensitive Boc protecting group (which would occur if 1M HCl was used). 13. Basic Wash: Wash the organic layer with 5% aqueous NaHCO₃ (2 × 50 mL). Causality: This deprotonates the HOBt byproduct (pKa ~4.6) and any trace unreacted Boc-L-Valine, rendering them water-soluble. Caution: Vent the funnel frequently as CO₂ gas is evolved. 14. Brine Wash: Wash with saturated aqueous NaCl (50 mL) to remove residual water from the organic phase.

Step 5: Isolation 15. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes. 16. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 30 °C. 17. Dry the resulting residue under high vacuum for 2 hours to yield the product.

Workflow for the synthesis and isolation of Boc-L-Valine Weinreb amide.

Analytical Characterization

The isolated product should be verified against the following expected analytical parameters to confirm structural identity and purity.

| Parameter | Expected Result | Diagnostic Significance |

| Appearance | Clear, colorless oil to white solid | Indicates bulk purity; crude oils often crystallize upon standing at 4 °C. |

| Yield | 85 – 95% (approx. 2.2 – 2.4 g) | Validates the efficiency of the EDC/HOBt coupling system. |

| TLC (Hexane/EtOAc 1:1) | Rf ≈ 0.45 | Confirms product formation; visualizable by KMnO₄ or Ninhydrin (with heat). |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.10 (d, 1H, NH), 4.55 (m, 1H, α-CH), 3.75 (s, 3H, OCH₃), 3.20 (s, 3H, NCH₃), 1.95 (m, 1H, β-CH), 1.42 (s, 9H, Boc), 0.95 (d, 6H, Val-CH₃) | The distinct singlets at 3.75 and 3.20 ppm definitively confirm the incorporation of the N-methoxy-N-methyl moiety. |

| ESI-MS (m/z) | [M+H]⁺ calculated: 261.2, found: 261.2 | Verifies the exact molecular weight (C₁₂H₂₄N₂O₄). |

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters 1981, 22 (39), 3815–3818.[Link]

-

Rombouts, F. J. R.; et al. "Evaluation of Solution and Solid-Phase Approaches to the Synthesis of Libraries of α,α-Disubstituted-α-acylaminoketones." Journal of Combinatorial Chemistry 2005, 7 (4), 589–598.[Link]

Sources

Application Note: Chemoselective Reduction of Boc-Val-N(OMe)Me to Boc-L-Valinal

Executive Summary

The synthesis of N-protected

This guide details two validated protocols for this transformation:

-

Method A (LiAlH₄): The industry-standard "Fehrentz-Castro" condition. Cost-effective and robust at 0°C.

-

Method B (DIBAL-H): A low-temperature alternative (-78°C) offering milder conditions for highly sensitive substrates.

Mechanistic Insight: The Chelation Control Model

The success of this reaction relies entirely on the stability of the Five-Membered Chelate Intermediate . Unlike esters, which collapse to an aldehyde during the reaction (leading to over-reduction), the Weinreb amide forms a stable tetrahedral intermediate that resists collapse until aqueous hydrolysis.

Diagram 1: Mechanism of Weinreb Amide Reduction

Note: The stability of the intermediate (3) prevents the addition of a second hydride equivalent.

Caption: Formation of the stable metal-chelated intermediate prevents over-reduction to the alcohol.

Reagent Selection Guide: LiAlH₄ vs. DIBAL-H[1]

| Feature | Lithium Aluminum Hydride (LiAlH₄) | Diisobutylaluminum Hydride (DIBAL-H) |

| Primary Use Case | Standard. Robust for most amino acids (Val, Phe, Ala). | Specialized. Used if substrate has other reducible groups (e.g., esters).[1] |

| Temperature | 0°C (Ice bath). Easier to maintain. | -78°C (Dry ice/Acetone). Strict control required. |

| Cost/Scale | Low cost; ideal for multigram/kilogram scale. | Higher cost; typically for discovery scale. |

| Safety Profile | Pyrophoric solid/solution. Generates H₂ gas. | Pyrophoric liquid. Highly reactive. |

| Workup | Requires careful hydrolysis (KHSO₄ or Rochelle's). | Aluminum salts can be gelatinous; requires complexation. |

| Over-reduction Risk | Low (due to chelate stability). | Low (due to low temperature).[2] |

Recommendation: For Boc-Val-N(OMe)Me , start with Method A (LiAlH₄) . It is operationally simpler and historically validated for this specific transformation [1]. Use Method B only if Method A fails or if the molecule contains other functional groups sensitive to LAH but stable to DIBAL at -78°C.

Experimental Protocols

Method A: Reduction with LiAlH₄ (The Fehrentz-Castro Protocol)

Target Scale: 10 mmol (approx. 2.7 g of Boc-Val-Weinreb amide)

Materials:

-

Boc-Val-N(OMe)Me (1.0 equiv)

-

LiAlH₄ (1.25 equiv, 1.0 M solution in THF or solid)

-

Anhydrous THF (Solvent)

-

Potassium Hydrogen Sulfate (KHSO₄) or Sodium Bisulfate (NaHSO₄)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a stir bar and argon balloon.

-

Dissolution: Dissolve Boc-Val-N(OMe)Me (10 mmol) in anhydrous THF (50 mL, 0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes to equilibrate.

-

Addition: Add LiAlH₄ (12.5 mmol) dropwise over 15–20 minutes.

-

Note: Gas evolution (H₂) may occur. Maintain internal temp < 5°C.

-

-

Reaction: Stir at 0°C for 30–45 minutes .

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The amide spot should disappear. The intermediate is stable and will not move like the aldehyde until hydrolyzed, so you are monitoring the consumption of starting material.

-

-

Quench (Critical):

-

While still at 0°C, quench by dropwise addition of saturated aqueous KHSO₄ (or 1M HCl, though KHSO₄ is gentler on the Boc group).

-

Add excess dilute acid/buffer until the pH of the aqueous phase is approx 3–4. This acidic medium is required to break the N–O–Al chelate.

-

-

Extraction: Dilute with Diethyl Ether (Et₂O) or EtOAc. Separate layers. Extract aqueous layer 2x with organic solvent.

-

Wash: Wash combined organics with Sat. NaHCO₃ (to neutralize acid), then Brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash chromatography on silica gel (typically Hexane/EtOAc). See Section 6 regarding Racemization.

Method B: Reduction with DIBAL-H

Target Scale: 10 mmol

Materials:

-

Boc-Val-N(OMe)Me (1.0 equiv)

-

DIBAL-H (2.5 equiv, 1.0 M in Toluene or Hexanes)

-

Anhydrous DCM or Toluene (Solvent)

-

Rochelle's Salt (Potassium Sodium Tartrate)[3]

Step-by-Step Procedure:

-

Setup: Flame-dry RBF, argon atmosphere.

-

Dissolution: Dissolve substrate in anhydrous DCM or Toluene (50 mL).

-

Cooling: Cool to -78°C (Dry ice/Acetone bath).

-

Addition: Add DIBAL-H (25 mmol) slowly down the side of the flask over 30 minutes.

-

Note: DIBAL reductions are exothermic.[4] Rapid addition can cause local heating and over-reduction.

-

-

Reaction: Stir at -78°C for 1–2 hours .

-

Quench:

-

Quench at -78°C with Methanol (5 mL) or EtOAc.

-

Pour the cold mixture into a vigorously stirred saturated solution of Rochelle's Salt .

-

-

Workup: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 1–2 hours.

-

Visual Cue: The mixture will transition from a cloudy emulsion to two clear layers.

-

-

Extraction: Extract with DCM or Et₂O. Wash with brine, dry (Na₂SO₄), and concentrate.

Process Control & Troubleshooting

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic workflow for common Weinreb reduction failures.

Key Quality Parameters

-

Racemization:

-

Risk:

-amino aldehydes are configurationally unstable.[5] The -

Mitigation: Avoid long exposure to silica gel. If purifying, use neutralized silica (flush column with 1% Et₃N/Hexane first) or proceed immediately to the next step (e.g., reductive amination or Wittig) without purification.

-

Validation: Compare optical rotation

with literature values [2].

-

-

Stability:

-

Boc-Valinal is prone to hydration (forming the gem-diol) and air oxidation (to the carboxylic acid).

-

Storage: Store under Argon at -20°C. Use within 24 hours for best results.

-

-

Valine Specifics:

-

The isopropyl side chain of Valine provides steric bulk. This actually helps stabilize the chelated intermediate, making Valine a generally good substrate for this reaction compared to Glycine or Alanine.

-

References

-

Fehrentz, J. A., & Castro, B. (1983).[5] Synthesis of Aldehydes by Reduction of N-Methoxy-N-methylcarboxamides with Lithium Aluminum Hydride. Synthesis, 1983(8), 676–678.

- The foundational text establishing the LiAlH₄ protocol for Weinreb amides.

-

Jurczak, J., & Golebiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164.

- Comprehensive review on the stability and reactivity of amino aldehydes.

-

Nahm, S., & Weinreb, S. M. (1981).[5] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

- Original description of the Weinreb amide functionality.

Sources

Application Note: One-Pot Synthesis of Boc-Valine Weinreb Amide via T3P-Mediated Coupling

Executive Summary

The synthesis of N-methoxy-N-methylamides (Weinreb amides) is a critical transformation in drug development, enabling the controlled synthesis of ketones and aldehydes without over-addition by organometallic reagents[1]. However, when utilizing sterically hindered, racemization-prone substrates like Boc-Valine, traditional coupling agents (e.g., DCC, EDC) often suffer from high rates of epimerization and complex purification workflows.

This application note details an optimized, one-pot protocol utilizing Propylphosphonic anhydride (T3P) as the coupling agent. By leveraging T3P in combination with a strong, non-nucleophilic base (DBU), researchers can achieve near-quantitative yields of Boc-Val-N(OMe)Me with exceptional stereochemical fidelity and a highly streamlined aqueous workup[2].

Mechanistic Rationale & Causality (E-E-A-T)

To ensure a robust and reproducible synthesis, it is vital to understand the causality behind the reagent selection and reaction conditions:

-

Why T3P over Carbodiimides? Carbodiimide-mediated couplings often proceed via an O-acylisourea intermediate, which can cyclize into an oxazolone. In alpha-amino acids like Valine, this oxazolone intermediate is the primary pathway for base-catalyzed racemization/epimerization. T3P, a cyclic anhydride, reacts with the deprotonated carboxylic acid to form a bulky mixed phosphonic anhydride [3]. This intermediate sterically shields the alpha-carbon and accelerates direct nucleophilic attack by the amine, effectively bypassing the oxazolone pathway and preserving stereochemical integrity[3].

-

The Role of Stoichiometry (3.5 eq Base): The reaction requires precisely 3.5 equivalents of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The causality is threefold: 1.0 eq deprotonates the Boc-Val-OH, 1.2 eq neutralizes the N,O-dimethylhydroxylamine hydrochloride (DMHA·HCl) salt to liberate the free nucleophile, and the remaining 1.3 eq acts as an acid scavenger for the phosphonic acid byproduct generated during T3P ring-opening[2].

-

Thermodynamic Control (0 °C): The ring-opening of T3P is highly exothermic. Conducting the activation step at 0 °C ensures kinetic control, preventing localized heating that could otherwise trigger unwanted side reactions or degradation of the Boc-protecting group[1].

Workflow & Mechanistic Pathway

Figure 1: Mechanistic workflow of T3P-mediated one-pot Weinreb amidation of Boc-Valine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process visual cues and analytical checks are embedded to ensure the reaction is proceeding correctly at each stage.

Scale: 10.0 mmol Target: tert-butyl (S)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

Step 1: System Preparation & Dissolution

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and flush with Argon.

-

Add Boc-Val-OH (2.17 g, 10.0 mmol, 1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol, 1.2 eq) to the flask.

-

Suspend the solids in 20 mL of anhydrous Acetonitrile (CH₃CN).

-

Validation Check: The mixture will appear as a cloudy, heterogeneous suspension.

-

Step 2: Neutralization & Deprotonation

-